

# (3S,4R)-Tofacitinib CAS number and chemical identifiers

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An In-depth Technical Guide on (3S,4R)-Tofacitinib

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental protocols for **(3S,4R)-Tofacitinib**, a diastereomer of the Janus kinase (JAK) inhibitor, Tofacitinib. This document is intended for researchers, scientists, and professionals in the field of drug development.

### **Chemical Identity and Properties**

**(3S,4R)-Tofacitinib** is a specific stereoisomer of Tofacitinib. Its unique spatial arrangement influences its chemical and biological properties. The following table summarizes its key chemical identifiers.



Identifier	Value	
CAS Number	1092578-48-7[1][2][3][4]	
Molecular Formula	C16H20N6O[2][4]	
Molecular Weight	312.37 g/mol [2][4]	
IUPAC Name	3-[(3S,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile[5]	
SMILES	C[C@H]1INVALID-LINK CN(C(CC#N)=O)CC1[2]	
InChI	InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3, (H,18,19,20)/t11-,13-/m1/s1[5]	
InChlKey	UJLAWZDWDVHWOW-DGCLKSJQSA-N[5]	
Synonyms	Tofacitinib Diastereomer Impurity 2, Epitofacitinib, (3S,4R)-4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-1-piperidinepropanenitrile[2][5]	

# Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

Tofacitinib functions as a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes.[6][7] Its primary therapeutic action stems from the modulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, a crucial cascade in the immune response.[8][9]

The JAK-STAT pathway is activated by a variety of cytokines and growth factors that are pivotal in the pathogenesis of autoimmune and inflammatory diseases.[7][8] The process begins when a cytokine binds to its receptor on the cell surface, leading to the activation of associated JAKs (JAK1, JAK2, JAK3, and TYK2).[9][10] These activated JAKs then phosphorylate STAT



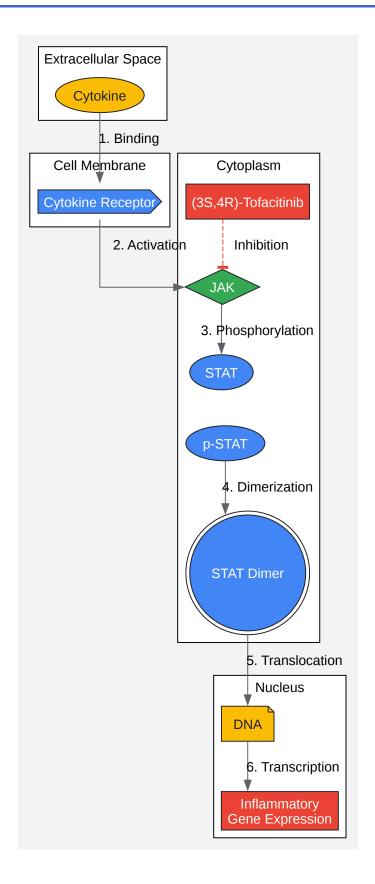




proteins.[11] Subsequently, the phosphorylated STATs form dimers, translocate into the cell nucleus, and bind to specific DNA sequences to regulate the transcription of genes involved in inflammation and immune cell function.[8][10][11]

Tofacitinib primarily inhibits JAK1 and JAK3, with a lesser effect on JAK2.[8][12] By blocking these kinases, Tofacitinib prevents the phosphorylation and activation of STATs.[6][8] This disruption of the signaling cascade effectively reduces the inflammatory response by inhibiting the signaling of key cytokines such as IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, and IL-21.[8][12]





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Figure 1: Tofacitinib's inhibition of the JAK-STAT pathway.



#### **Experimental Protocols**

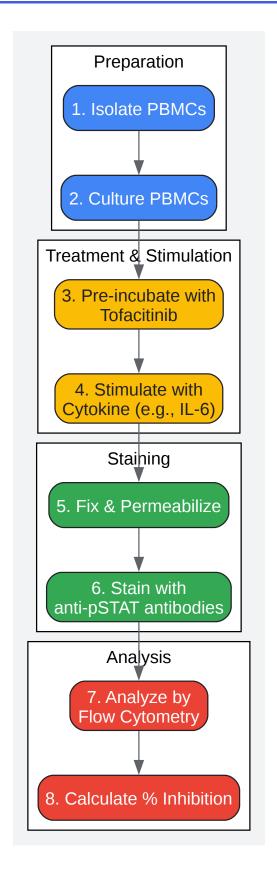
The following are detailed methodologies for key experiments used to characterize the activity of Tofacitinib.

## In Vitro Assay: Cytokine-Induced STAT Phosphorylation (Flow Cytometry)

This protocol assesses the inhibitory effect of Tofacitinib on cytokine-induced STAT phosphorylation in peripheral blood mononuclear cells (PBMCs).[13]

- PBMC Isolation: Isolate PBMCs from the blood of healthy donors using Ficoll-Paque density gradient centrifugation.
- Cell Culture: Culture the isolated PBMCs in a complete RPMI-1640 medium.
- Tofacitinib Incubation: Pre-incubate the cells for 1-2 hours with various concentrations of Tofacitinib citrate or a vehicle control (e.g., DMSO).
- Cytokine Stimulation: Stimulate the cells with a specific cytokine for 15-30 minutes. For example, use IL-6 to induce STAT3 phosphorylation or IFN-y for STAT1 phosphorylation.[13]
- Fixation and Permeabilization: Fix the cells using paraformaldehyde, followed by permeabilization with methanol.
- Immunostaining: Stain the cells with fluorescently conjugated antibodies that are specific for the phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT3).[13]
- Flow Cytometry: Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the phospho-STAT signal.
- Data Analysis: Calculate the percentage of inhibition of STAT phosphorylation for each concentration of Tofacitinib relative to the vehicle control.[13]





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Figure 2: Workflow for in vitro STAT phosphorylation assay.



## In Vitro Assay: Cytokine-Induced STAT Phosphorylation (Western Blot)

This protocol provides an alternative method to flow cytometry for quantifying the inhibition of STAT phosphorylation.[14]

- Cell Culture and Treatment: Culture appropriate cells (e.g., PBMCs or cell lines) and pretreat with varying concentrations of Tofacitinib for 1-2 hours.
- Cytokine Stimulation: Induce JAK-STAT signaling by adding a stimulating cytokine, such as IL-6 or IFN-y, for 15-30 minutes.
- Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them
  using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase
  inhibitors.
- Protein Quantification: Determine the total protein concentration of the cell lysates using a standard method like the BCA assay.
- Western Blot Analysis:
  - Separate equal amounts of protein from each sample by SDS-PAGE.
  - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  - Block the membrane to prevent non-specific antibody binding.
  - Incubate the membrane with primary antibodies specific for phosphorylated STATs (e.g., anti-pSTAT3) and total STATs, as well as a loading control (e.g., β-actin).
  - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
  - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.



Data Analysis: Quantify the band intensities and normalize the phosphorylated STAT signal
to the total STAT and loading control signals. Calculate the inhibition of STAT
phosphorylation relative to the control.

#### In Vitro Microsomal Metabolism Assay

This protocol is used to investigate the metabolic stability of Tofacitinib and its potential for drug-drug interactions.[15]

- Preparation of Incubation Mixture: Prepare an incubation system (total volume of 200 μL) containing human liver microsomes (0.3 mg/mL), Tofacitinib (40 μM), and 100 mM potassium phosphate buffer (pH 7.4).
- Addition of Test Compounds: Add the drugs to be tested for their effect on Tofacitinib metabolism (e.g., various antidiabetic drugs at a final concentration of 100 μM).[15]
- Initiation of Reaction: Pre-warm the mixture and initiate the metabolic reaction by adding an NADPH-regenerating system.
- Incubation: Incubate the mixture at 37°C for a specified period.
- Termination of Reaction: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile.
- Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
- LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of Tofacitinib and the formation of its metabolites using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
- Data Analysis: Determine the rate of Tofacitinib metabolism and calculate the half-life (t½) and intrinsic clearance (CLint). If inhibitors were tested, calculate the IC50 values.[15]

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